(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-21(19,20)16-8-6-15(7-9-16)13(18)12-10-11-4-2-3-5-17(11)14-12/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTOQOZLFQIKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Variations
- Piperazine Substituents :
- In contrast, pyrazolopyrimidine (CAS 838398-60-0) and thiophene (Compound 21) are fully planar, which may enhance stacking interactions with flat binding pockets .
Implications for Drug Design
- Solubility vs. Lipophilicity : Methylsulfonyl groups (target) balance solubility and moderate lipophilicity, whereas trifluoromethyl (Compound 21) prioritizes lipophilicity for CNS penetration.
- Metabolic Stability : Fluorinated aryl groups (e.g., CAS 838398-60-0) resist oxidative metabolism, while saturated heterocycles (target) may reduce susceptibility to CYP450 enzymes .
- Synthetic Accessibility : The methylsulfonyl piperazine in the target compound is synthetically tractable via sulfonylation, whereas trifluoromethylphenyl groups require multi-step functionalization .
Research Findings and Methodological Considerations
- Structure-Activity Relationships (SAR) : highlights that substituents at the piperazine and heterocycle positions critically modulate target affinity and selectivity. For example, thiophene (Compound 21) may engage in sulfur-π interactions, while pyrazoles (Compound 5) offer hydrogen-bonding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
